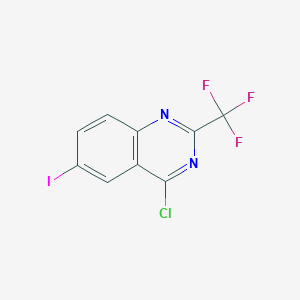

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline

Description

Properties

IUPAC Name |

4-chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZIZZJDDSBKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597828 | |

| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179598-70-0 | |

| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinazoline derivativesThe trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the halogenation and trifluoromethylation processes. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Iodination: Iodine or iodine monochloride in the presence of oxidizing agents.

Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted quinazoline derivatives, which may exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Quinazoline derivatives, including 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline, have been extensively studied for their anticancer properties. These compounds often target specific signaling pathways involved in tumorigenesis. The presence of the trifluoromethyl group enhances the compound's reactivity and biological activity, making it a valuable candidate for drug development against various cancers. Studies have indicated that quinazoline derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor, particularly against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Kinase inhibitors are essential in targeted cancer therapies, as they can block specific pathways that cancer cells exploit for growth and survival. Research indicates that modifications to the quinazoline scaffold can lead to enhanced potency against various kinases, including those involved in non-small cell lung cancer (NSCLC) treatment .

Biological Activities

Antibacterial Properties

Emerging studies suggest that this compound may possess antibacterial properties. This potential is particularly relevant given the rising concerns over antibiotic resistance. Preliminary findings indicate effectiveness against certain bacterial strains, although further research is required to fully elucidate its mechanisms and efficacy .

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds with quinazoline structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications at various positions on the quinazoline ring can significantly alter its efficacy against different biological targets. For instance, substituents such as halogens or alkyl groups can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Case Study 1: Inhibition of EGFR

A study evaluated a series of quinazoline derivatives, including this compound, for their ability to inhibit EGFR in NSCLC models. The compound exhibited low micromolar efficacy, indicating its potential as a therapeutic agent against resistant cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antibacterial activity of quinazoline derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s halogen and trifluoromethyl groups contribute to its binding affinity and specificity, influencing its biological activity. For instance, it may inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Structural and Physicochemical Comparison

Pharmacological Implications

- Anticancer Activity : Derivatives like 4-chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) show EGFR inhibitory activity, but the iodine in the target compound may improve binding affinity in kinase inhibitors due to enhanced van der Waals interactions .

- Anticonvulsant Potential: Thioxo analogs (e.g., 6-chloro-3-phenethyl-2-thioxoquinazolin-4-one) exhibit anticonvulsant activity via sulfur-mediated interactions, whereas halogenated derivatives rely on hydrophobic binding .

Solubility and Bioavailability

- Lipophilicity: The iodine and trifluoromethyl groups in the target compound increase logP compared to hydroxyl- or amino-substituted analogs (e.g., 2-chloro-4-amino-6-(trifluoromethoxy)quinazoline), which have higher aqueous solubility .

- Metabolic Stability : Fluorine and trifluoromethyl groups (e.g., 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline) reduce oxidative metabolism, extending half-life in vivo compared to iodo analogs .

Biological Activity

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core with specific halogen substitutions that influence its biological activity. The presence of chlorine, iodine, and trifluoromethyl groups enhances the compound's lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

- Anticancer Activity : Quinazoline derivatives have shown significant efficacy against different cancer cell lines, primarily through inhibition of tyrosine kinases involved in cell proliferation and survival. The specific compound has demonstrated cytotoxic effects against several tumor cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound is believed to exert its effects by binding to specific protein targets, particularly those involved in signaling pathways related to cancer progression. Studies indicate that it may inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases .

- Antimicrobial Properties : In addition to anticancer effects, quinazolines have been investigated for their antimicrobial activity. The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine and trifluoromethyl) at strategic positions enhances potency against cancer cell lines by improving binding affinity to target proteins .

- Positioning of Halogens : The specific placement of halogens (such as iodine at position 6) has been correlated with increased cytotoxicity and selectivity against cancer cells .

Case Studies

Several studies highlight the effectiveness of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), indicating significant anticancer potential .

- Kinase Inhibition Studies : Research involving kinase assays showed that this compound effectively inhibits EGFR and PDGFR, which are critical targets in cancer therapy. The inhibition was quantified using Western blot analysis, revealing a marked decrease in phosphorylated forms of these receptors upon treatment with the compound .

- Antimicrobial Testing : Preliminary tests indicated that this compound possesses antimicrobial properties against Gram-positive bacteria, suggesting that it may serve dual roles as an anticancer and antimicrobial agent .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with other similar quinazoline derivatives is essential:

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | Low µM | EGFR | Anticancer |

| Gefitinib | 53.1 nM | EGFR | Anticancer |

| Erlotinib | 27.06 nM | EGFR | Anticancer |

| Other Quinazolines | Varies | Various | Anticancer/Antimicrobial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline in academic research?

- Methodological Answer : Synthesis typically begins with nitrobenzoic acid derivatives. Key steps include:

- Hydrolysis and Reduction : Convert nitro groups to amines (e.g., using SnCl₂/HCl) .

- Cyclization : React intermediates with trifluoromethylating agents (e.g., CF₃I under basic conditions) to form the quinazoline core .

- Halogenation : Introduce iodine at position 6 via electrophilic substitution (e.g., NIS in acetic acid) and retain chlorine at position 4 through controlled chlorination .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Techniques :

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : SHELX software refines crystal structures, addressing challenges like twinning or disorder by applying restraints and optimizing data collection parameters (e.g., low-temperature measurements) .

Advanced Research Questions

Q. How can the halogen substituents (Cl, I) be utilized for further functionalization?

- Reactivity Insights :

- Iodo Group : Enables cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aromatic moieties .

- Chloro Group : Undergoes nucleophilic substitution with amines or thiols to generate derivatives for structure-activity relationship (SAR) studies .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Challenges :

- Disorder/Twinning : Common due to bulky CF₃ and iodine groups.

- Resolution : Mitigated using SHELXL with restraints (e.g., DFIX for bond distances) and data collection at synchrotron sources for high-resolution datasets .

Q. How do researchers address contradictory data in biological activity studies of quinazoline derivatives?

- Strategies :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for antitumor studies) and replicate experiments to confirm IC₅₀ values .

- Purity Checks : Ensure >95% purity via HPLC to rule out impurities affecting activity .

- Mechanistic Studies : Compare enzyme inhibition profiles (e.g., EGFR kinase assays) to explain variability across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.